

Measuring the Diastatic Power of Malt: An Application Note and Detailed Protocol

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Compound of Interest		
Compound Name:	Malt	
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Introduction

Diastatic power (DP) is a critical quality parameter of **malt**, representing the total activity of starch-degrading enzymes, primarily α -amylase and β -amylase. These enzymes are essential in the brewing and distilling industries for the conversion of starch into fermentable sugars during the mashing process. A **malt** with high diastatic power can effectively convert its own starches and may be used in conjunction with adjuncts (un**malt**ed grains) that lack enzymatic activity. The measurement of diastatic power is therefore crucial for predicting the performance of **malt** in the brewhouse and ensuring consistent fermentation.

This document provides a detailed protocol for the determination of diastatic power in **malt**, based on the widely recognized American Society of Brewing Chemists (ASBC) Method **Malt**-6. This method involves the extraction of amylolytic enzymes from a **malt** sample, followed by a controlled enzymatic hydrolysis of a standard starch solution. The resulting reducing sugars are then quantified by titration with an alkaline ferricyanide solution.

Principle of the Method

The diastatic power of **malt** is determined by measuring the amount of reducing sugars produced when a **malt** infusion is allowed to react with a standardized starch substrate under controlled conditions of time, temperature, and pH. The enzymatic activity is expressed in



degrees Lintner (°L) or, in Europe, often in Windisch-Kolbach units (°WK). The ASBC method traditionally uses a ferricyanide titration to quantify the reducing sugars formed.

Data Presentation

The diastatic power of **malt** varies significantly depending on the grain type, **malt**ing process, and degree of modification. The following table summarizes typical diastatic power values for various common **malt** types.

Malt Type	Typical Diastatic Power (°Lintner)
6-Row Pale Malt	160
2-Row Pale Malt	140
Maris Otter Pale Malt	120-140
Pilsner Malt	100-110
Vienna Malt	50
Munich Malt (10L)	40
Aromatic Malt	20
Caramel/Crystal Malts	0
Roasted Barley	0
Black Patent Malt	0

Note: These values are approximate and can vary between different **malt**sters.

Unit Conversion:

The relationship between degrees Lintner (°L) and Windisch-Kolbach units (°WK) can be approximated by the following formulas:



Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedure for measuring the diastatic power of **malt** according to the ASBC **Malt**-6 method.

Equipment

- Analytical balance, sensitive to 0.01 g
- · Laboratory mill for fine grinding of malt
- Mash bath or water bath capable of maintaining a constant temperature of 20°C ± 0.2°C
- Volumetric flasks (100 mL, 500 mL, 1000 mL)
- Erlenmeyer flasks (250 mL, 500 mL)
- Pipettes (10 mL, 20 mL, 100 mL)
- Burette (25 mL or 50 mL), graduated in 0.1 mL increments
- Filter funnels and filter paper (e.g., Whatman No. 4 or equivalent)
- Stopwatch or timer
- Magnetic stirrer and stir bars
- Hot plate

Reagents

- 0.5% Sodium Chloride (NaCl) Solution: Dissolve 5.0 g of NaCl in distilled water and make up to 1000 mL.
- 2% Soluble Starch Solution: Prepare a fresh solution daily. Use a starch preparation specifically designated for diastatic power determination.
- 0.5 N Sodium Hydroxide (NaOH) Solution: Dissolve 20.0 g of NaOH in distilled water and make up to 1000 mL.



- Alkaline Ferricyanide Solution (0.05 N): Dissolve 16.5 g of potassium ferricyanide
 (K₃[Fe(CN)₆]) and 22 g of anhydrous sodium carbonate (Na₂CO₃) in distilled water and make
 up to 1000 mL. Store in a dark bottle.
- Acetic Acid-Salt Solution: Dissolve 70 g of potassium chloride (KCI) and 20 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in 700 mL of distilled water. Add 200 mL of glacial acetic acid and make up to 1000 mL with distilled water.
- Potassium Iodide (KI) Solution: Dissolve 50 g of KI in 50 mL of distilled water and make up to 100 mL. Store in a dark bottle.
- 0.05 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve 12.41 g of sodium thiosulfate pentahydrate (Na₂S₂O_{3·5}H₂O) in distilled water and make up to 1000 mL. Standardize against a primary standard such as potassium dichromate.
- Starch Indicator Solution: Make a paste of 1 g of soluble starch in a small amount of cold water and add it, with constant stirring, to 100 mL of boiling water. Boil for a few minutes and let cool.

Procedure

- 1. Preparation of Malt Infusion
- Grind a representative sample of malt to a fine consistency.
- Weigh 25.0 g of the finely ground malt and transfer it to a 500 mL Erlenmeyer flask.
- Add 500 mL of 0.5% NaCl solution to the flask.
- Stopper the flask and shake for 2.5 hours at 20°C in a mash bath or water bath.[1]
- Filter the infusion through a suitable filter paper. The first 50 mL of the filtrate should be returned to the filter. Collect the clear filtrate.
- 2. Diastatic Reaction
- Pipette 100 mL of the 2% soluble starch solution into a 250 mL volumetric flask and place it in the 20°C water bath.



- Once the starch solution has equilibrated to 20°C, pipette 10.0 mL of the clear malt infusion into the flask.
- Start a stopwatch immediately upon adding the **malt** infusion.
- Allow the enzymatic reaction to proceed for exactly 30 minutes at 20°C.[1]
- At the end of the 30-minute incubation, stop the reaction by adding 20.0 mL of 0.5 N NaOH solution.
- Bring the contents of the flask to 250 mL with distilled water and mix thoroughly. This is the Digested Starch Solution.
- 3. Preparation of the Blank
- A blank is prepared to account for the reducing substances present in the malt infusion itself.
- Pipette 10.0 mL of the clear **malt** infusion into a 250 mL volumetric flask.
- Add 20.0 mL of 0.5 N NaOH solution to inactivate the enzymes.
- Add 100 mL of the 2% soluble starch solution.
- Bring the volume to 250 mL with distilled water and mix thoroughly. This is the Blank Solution.
- 4. Ferricyanide Titration
- Pipette 10.0 mL of the alkaline ferricyanide solution into a 125 mL Erlenmeyer flask.
- Add 5.0 mL of the Digested Starch Solution to the flask.
- Heat the mixture to boiling on a hot plate and boil for exactly 2 minutes.
- Cool the flask to room temperature under running water.
- Add 25 mL of the acetic acid-salt solution and 1 mL of the KI solution.



- Titrate with the standardized 0.05 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
- Add a few drops of starch indicator solution, which will produce a blue color.
- Continue the titration dropwise until the blue color disappears completely.
- Record the volume of sodium thiosulfate solution used (A).
- Repeat the titration using 5.0 mL of the Blank Solution instead of the Digested Starch Solution.
- Record the volume of sodium thiosulfate solution used for the blank (B).

Calculation of Diastatic Power

The diastatic power, expressed in degrees ASBC (°ASBC), which is equivalent to degrees Lintner (°L), is calculated using the following formula:

Diastatic Power ($^{\circ}$ ASBC) = (B - A) x 23[1]

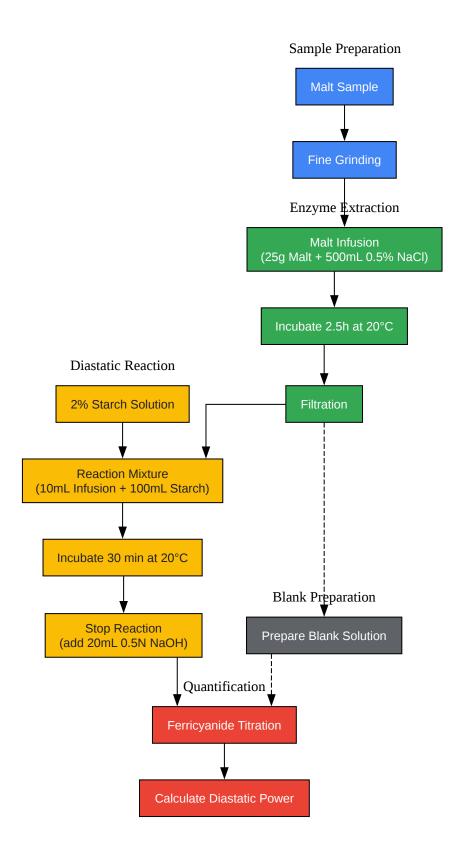
Where:

- B = Volume (mL) of 0.05 N sodium thiosulfate required for the blank titration.
- A = Volume (mL) of 0.05 N sodium thiosulfate required for the sample titration.
- 23 is a factor derived from the specific conditions of the ASBC method.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of diastatic power in **malt**.





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Caption: Experimental workflow for measuring the diastatic power of malt.



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References

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